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Compound of Interest

Compound Name: Sofosbuvir impurity C

Cat. No.: B560572 Get Quote

An In-Depth Technical Guide to Sofosbuvir
Impurity C
This technical guide provides a comprehensive overview of the chemical structure, properties,

and analytical methodologies related to Sofosbuvir Impurity C. This document is intended for

researchers, scientists, and professionals in the field of drug development and quality control.

Introduction
Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C

virus (HCV) infection. As with any pharmaceutical compound, the presence of impurities is a

critical aspect of quality control, ensuring the safety and efficacy of the final drug product.

Sofosbuvir Impurity C is recognized as a significant related substance. It is an enantiomer of

Sofosbuvir, specifically a diastereomer at the phosphorus center. Understanding the chemical

and physical properties of this impurity is essential for developing robust analytical methods for

its detection and quantification.

Chemical Structure and Identification
The chemical structure of Sofosbuvir Impurity C is closely related to that of the active

pharmaceutical ingredient, Sofosbuvir. The key difference lies in the stereochemistry at the

phosphorus atom.

Chemical Structure:
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IUPAC Name: propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-

hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[1]

Synonyms: (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-

fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)

(phenoxy)phosphoryl)amino)propanoate[1]

The relationship between Sofosbuvir and Impurity C can be visualized as a stereochemical

inversion at the phosphorus center.

Logical Relationship between Sofosbuvir and Impurity C
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Caption: Relationship between Sofosbuvir and its C impurity.

Physicochemical Properties
A comprehensive summary of the known physicochemical properties of Sofosbuvir Impurity C
is presented below. It is important to note that much of the available data is computed, with

limited experimentally determined values in the public domain.
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Property Value Source

Molecular Formula C₂₂H₂₉FN₃O₉P PubChem[1]

Molecular Weight 529.45 g/mol PubChem[1]

CAS Number 1496552-28-3 PubChem[1]

Appearance

Assumed to be a solid, similar

to Sofosbuvir (White to off-

white crystalline solid).

Experimental data for Impurity

C is not specified.

Inferred from Sofosbuvir data

Melting Point
Not available in searched

literature.

Boiling Point
Not available in searched

literature.

Solubility

Solubility data for Sofosbuvir

polymorphs in various organic

solvents are available,

suggesting that Impurity C

would have similar solubility

profiles. Specific experimental

data for Impurity C is lacking.

Inferred from Sofosbuvir

data[2][3]

pKa

A predicted pKa of 9.39±0.10

is available. Experimental data

is not available.

LookChem[4]

XLogP3 1.2 PubChem (Computed)[1]

Hydrogen Bond Donor Count 2 PubChem (Computed)[1]

Hydrogen Bond Acceptor

Count
10 PubChem (Computed)[1]

Rotatable Bond Count 8 PubChem (Computed)[1]

Exact Mass 529.16254467 g/mol PubChem (Computed)[1]
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Monoisotopic Mass 529.16254467 g/mol PubChem (Computed)[1]

Experimental Protocols
Synthesis of Sofosbuvir Impurity C
A detailed, step-by-step experimental protocol for the synthesis of Sofosbuvir Impurity C is

not readily available in peer-reviewed literature. However, a patent (CN114539337A) describes

a general six-step process for preparing Sofosbuvir impurities with a purity of over 99%. While

not explicitly for Impurity C, the methodology provides a likely pathway. The synthesis generally

involves the coupling of a protected nucleoside derivative with a phosphoramidate reagent,

followed by deprotection steps. The stereochemistry at the phosphorus center is a critical

control point, and different diastereomers can be separated chromatographically.

A generalized workflow for the synthesis is as follows:
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Generalized Synthetic Workflow for Sofosbuvir Impurities

Protected Nucleoside Intermediate

Coupling with Phosphoramidate Reagent

Formation of Diastereomeric Mixture (Sofosbuvir and Impurity C)

Chromatographic Separation (e.g., Preparative HPLC)

Sofosbuvir ((S)-isomer) Sofosbuvir Impurity C ((R)-isomer)

Deprotection

Purified Sofosbuvir Impurity C

Click to download full resolution via product page

Caption: Synthetic workflow for Sofosbuvir Impurity C.
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Analytical Method for Detection and Quantification
Several reversed-phase high-performance liquid chromatography (RP-HPLC) methods have

been developed and validated for the analysis of Sofosbuvir and its impurities. These methods

are suitable for the detection and quantification of Impurity C in bulk drug substances and

pharmaceutical formulations.

A representative analytical method is summarized below. It is important to note that specific

method parameters may need to be optimized for different instruments and sample matrices.

Parameter Conditions Source

Column
Agilent Eclipse XDB-C18, 4.6

× 250 mm, 5 µm
[2][5]

Mobile Phase
0.1% Trifluoroacetic acid in

Water:Acetonitrile (50:50, v/v)
[2][5]

Elution Mode Isocratic [2][5]

Flow Rate 1.0 mL/min [6]

Column Temperature Ambient [2]

Detection UV at 260 nm [2][5]

Injection Volume 10 µL [6]

Retention Times

Sofosbuvir: ~3.674 min,

"Phosphoryl impurity": ~5.704

min (Note: This may not be

Impurity C, but indicates

separation of related impurities

is achievable).

[2][5]

Method Validation Parameters (Example):

Linearity: For a process-related impurity, linearity was established in the concentration range

of 10-30 µg/mL.[2][5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.mdpi.com/2073-4352/10/3/209
https://www.scirp.org/journal/paperinformation?paperid=71906
https://www.mdpi.com/2073-4352/10/3/209
https://www.scirp.org/journal/paperinformation?paperid=71906
https://www.mdpi.com/2073-4352/10/3/209
https://www.scirp.org/journal/paperinformation?paperid=71906
https://scispace.com/pdf/identification-isolation-and-structure-confirmation-of-3r9vanaxc3.pdf
https://www.mdpi.com/2073-4352/10/3/209
https://www.mdpi.com/2073-4352/10/3/209
https://www.scirp.org/journal/paperinformation?paperid=71906
https://scispace.com/pdf/identification-isolation-and-structure-confirmation-of-3r9vanaxc3.pdf
https://www.mdpi.com/2073-4352/10/3/209
https://www.scirp.org/journal/paperinformation?paperid=71906
https://www.mdpi.com/2073-4352/10/3/209
https://www.scirp.org/journal/paperinformation?paperid=71906
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Limit of Detection (LOD): 0.03% (0.12 µg) for a process-related impurity.[2][5]

Limit of Quantification (LOQ): 1.50% (0.375 µg) for a process-related impurity.[2][5]

Spectroscopic Data
Detailed, publicly available spectroscopic data (NMR, MS, IR) specifically for the isolated and

purified Sofosbuvir Impurity C is limited. The following sections describe the expected

spectroscopic behavior based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H-NMR and ¹³C-NMR spectral data with peak assignments for Sofosbuvir Impurity
C are not available in the searched literature. However, the spectra would be very similar to

that of Sofosbuvir, with subtle differences in chemical shifts for the nuclei near the chiral

phosphorus center due to the change in its stereochemistry. The most significant differences

would be expected for the protons and carbons of the alaninate moiety and the methylene

group attached to the 5'-oxygen of the ribose sugar.

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would confirm the elemental composition of

Sofosbuvir Impurity C. The expected protonated molecule [M+H]⁺ would have an m/z of

approximately 530.1702.

Forced degradation studies of Sofosbuvir have identified several degradation products, and

their fragmentation patterns have been studied. While not specific to Impurity C, these studies

provide insight into the likely fragmentation pathways. A common fragmentation involves the

loss of the phenoxy group and parts of the amino acid ester side chain.

Infrared (IR) Spectroscopy
The IR spectrum of Sofosbuvir Impurity C is expected to be very similar to that of Sofosbuvir,

showing characteristic absorption bands for the functional groups present, including:

N-H stretching: around 3400-3200 cm⁻¹

C=O stretching (uracil and ester): around 1750-1650 cm⁻¹
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P=O stretching: around 1250 cm⁻¹

C-O and C-N stretching: in the fingerprint region (1300-1000 cm⁻¹)

Formation and Degradation
Sofosbuvir Impurity C can be formed during the synthesis of Sofosbuvir if the stereocontrol at

the phosphorus center is not complete. It can also potentially be formed through degradation of

Sofosbuvir under certain stress conditions, although it is more commonly considered a

process-related impurity.

Forced degradation studies on Sofosbuvir have shown that it is susceptible to degradation

under acidic, basic, and oxidative conditions.[3] These conditions can lead to the hydrolysis of

the ester or phosphoramidate linkages, potentially leading to various degradation products.

Conclusion
Sofosbuvir Impurity C is a critical process-related impurity in the manufacturing of Sofosbuvir,

differing from the active ingredient only in the stereochemistry at the phosphorus atom. While

its fundamental chemical identity is well-established, there is a notable lack of publicly

available, detailed experimental data regarding its specific physicochemical properties and

comprehensive spectroscopic characterization. The analytical methods developed for

Sofosbuvir are generally capable of separating and quantifying this impurity. Further research

to generate and publish detailed experimental data for Sofosbuvir Impurity C would be highly

beneficial for the pharmaceutical industry in ensuring the quality and safety of this vital antiviral

medication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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